alpha-Fluorothymidine

説明

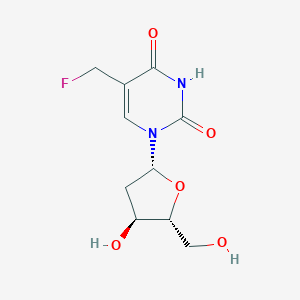

Alpha-Fluorothymidine, also known as 3’-deoxy-3’-fluorothymidine, is a synthetic nucleoside analog. It is structurally similar to thymidine, a natural nucleoside, but with a fluorine atom replacing the hydroxyl group at the 3’ position. This modification makes this compound a valuable compound in various scientific fields, particularly in medical imaging and cancer research.

準備方法

Alpha-Fluorothymidine is synthesized through a multi-step process. The most common method involves the nucleophilic substitution reaction of a protected thymidine derivative with a fluorine source. The synthesis typically starts with 3-N-Boc-5’-O-dimethoxytrityl-3’-O-nosyl-thymidine as the precursor. The reaction proceeds as follows:

Fluorination: The precursor is reacted with a fluorine source, such as fluorine-18, in the presence of a phase transfer catalyst at elevated temperatures (100-130°C) under anhydrous conditions.

Hydrolysis: The fluorinated intermediate undergoes hydrolysis with hydrochloric acid at a reduced temperature (85°C) to remove the protecting groups.

Purification: The final product is purified using a combination of solid-phase extraction cartridges to remove impurities.

化学反応の分析

Nucleophilic Fluorination

The synthesis of 18F-FLT typically involves nucleophilic fluorination of a precursor molecule via an S_N2 substitution . Key steps include:

- Precursor preparation : A thymidine analog with a leaving group (e.g., triflate) at the 3' position.

- Fluorination : Reaction with 18F-fluoride in a polar solvent (e.g., DMSO) under basic conditions (e.g., 80°C for 15 minutes) .

- Purification : Acid-catalyzed hydrolysis of protecting groups to yield the final product .

Table 1: Radiochemical Yield and Specific Activity

| Parameter | Value (18F-FLT) |

|---|---|

| Radiochemical Yield | 40–60% |

| Specific Activity | 2.5–5.5 TBq/μmol |

Alternative Fluorination Methods

- Balz–Schiemann Reaction : Decomposition of aryl diazonium salts with 18F-fluoride , though limited by low yields (≤25%) due to counterion exchange .

- Electrophilic Fluorination : Use of reagents like Selectfluor or N-fluoropyridinium tetrafluoroborate for direct fluorination, with regioselectivity dependent on solvent choice .

Table 2: Solvent Effects on Fluorination Selectivity

| Solvent | Major Product (Yield) |

|---|---|

| Acetone | 5 (79%) |

| THF | 4 (87%) |

| DMF | 3a (80%) |

3. Structural and Chemical Properties

α-Effect on Reactivity

The fluorine substituent at the α-position induces the α-effect , enhancing nucleophilicity due to adjacent lone pairs . This property facilitates its role as a PET tracer by increasing cellular uptake .

Stability and Metabolism

- In vitro stability : Resistant to enzymatic degradation under physiological conditions .

- In vivo metabolism : Converted to nucleotide phosphates, inhibiting DNA polymerases and terminating DNA synthesis .

4. Biological Applications

PET Imaging in Oncology

18F-FLT accumulates in rapidly dividing tissues, with uptake correlating to thymidine kinase-1 activity and S-phase cell fraction . Key findings:

- Tumor uptake : Significantly higher in cancerous tissues (e.g., C6 gliomas) compared to normal tissues .

- Response monitoring : Decreased uptake observed in tumors treated with Aurora kinase inhibitors (e.g., AZD1152) .

Table 3: Tissue Uptake of 18F-FLT vs. 18F-FDG

| Tissue | 18F-FLT Uptake | 18F-FDG Uptake |

|---|---|---|

| Bone Marrow | High | Low |

| Tumor (C6 glioma) | Moderate | High |

| Brain | Low | High |

Kinetic Analysis

- Plasma clearance : Rapid elimination (half-life ≈ 1.5 hours) .

- Tumor-to-muscle ratio : Increased in pretreated models (e.g., thymidine phosphorylase infusion) .

Table 4: Kinetic Parameters in Pretreated Models

| Parameter | Pretreatment Value |

|---|---|

| Tumor-to-Plasma Ratio | 2.8 ± 0.4 |

| Tumor-to-Muscle Ratio | 5.2 ± 0.7 |

科学的研究の応用

Alpha-Fluorothymidine has a wide range of applications in scientific research:

Medical Imaging: It is used as a radiotracer in positron emission tomography (PET) imaging to monitor cell proliferation, particularly in cancer diagnostics.

Cancer Research: This compound is used to study the mechanisms of cancer cell proliferation and to evaluate the efficacy of anti-cancer treatments.

Pharmacokinetics: It is used to study the distribution, metabolism, and excretion of nucleoside analogs in the body.

作用機序

Alpha-Fluorothymidine exerts its effects by mimicking thymidine and incorporating into DNA during cell division. Once inside the cell, it is phosphorylated by thymidine kinase 1 (TK1) to its active triphosphate form. This active form competes with natural thymidine triphosphate for incorporation into DNA, leading to chain termination and inhibition of DNA synthesis. This mechanism is particularly effective in rapidly dividing cells, such as cancer cells .

類似化合物との比較

Alpha-Fluorothymidine is unique among nucleoside analogs due to its fluorine substitution, which enhances its stability and imaging properties. Similar compounds include:

Thymidine: The natural nucleoside, which lacks the fluorine substitution and is less stable in imaging applications.

5-Fluorouracil: Another fluorinated nucleoside analog used in cancer treatment, but with different mechanisms and applications.

Alovudine: A related compound with antiviral properties, but less commonly used in imaging.

This compound’s unique properties make it a valuable tool in both research and clinical settings, particularly for its role in non-invasive imaging and cancer diagnostics.

生物活性

Alpha-Fluorothymidine (α-FLT) is a nucleoside analog that has gained significant attention in the field of molecular imaging and cancer therapy. Its biological activity primarily revolves around its role as a substrate for thymidine kinase 1 (TK1), an enzyme crucial for DNA synthesis and cellular proliferation. This article delves into the biological activity of α-FLT, highlighting its pharmacodynamics, clinical implications, and potential applications in cancer treatment.

This compound is structurally similar to thymidine but contains a fluorine atom at the alpha position. This modification enhances its uptake and retention in proliferating cells, making it a valuable tool for assessing cellular proliferation through imaging techniques such as positron emission tomography (PET). The mechanism by which α-FLT exerts its effects includes:

- Inhibition of TK1 : α-FLT is phosphorylated by TK1, leading to its retention in cells. This process is crucial for monitoring tumor proliferation and response to therapy.

- Cell Cycle Dynamics : The accumulation of α-FLT in cells correlates with S-phase activity, allowing researchers to evaluate the effects of various treatments on cell cycle progression.

Pharmacodynamics

The pharmacodynamics of α-FLT have been extensively studied, particularly in relation to its imaging capabilities. Key findings include:

- In Vivo Imaging : Studies using [^18F]FLT-PET have demonstrated its effectiveness in visualizing tumor metabolism and proliferation. For instance, a study indicated that [^18F]FLT uptake significantly decreased following treatment with dexamethasone in non-small cell lung cancer (NSCLC) models, suggesting that α-FLT can effectively monitor therapeutic responses ( ).

- Flare Phenomenon : The transient increase in FLT uptake following treatment with certain chemotherapeutics (e.g., pemetrexed) has been termed the "flare phenomenon." This effect highlights the ability of α-FLT to reflect changes in thymidine salvage pathways during therapy ( ).

Case Studies and Research Findings

Several studies have explored the biological activity of α-FLT, particularly in oncology:

- NSCLC Response Monitoring :

- Thymidine Kinase Activity :

- Clinical Applications :

Data Tables

The following table summarizes key studies on the biological activity of α-FLT and their findings:

特性

IUPAC Name |

5-(fluoromethyl)-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13FN2O5/c11-2-5-3-13(10(17)12-9(5)16)8-1-6(15)7(4-14)18-8/h3,6-8,14-15H,1-2,4H2,(H,12,16,17)/t6-,7+,8+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQLWSXSBUAEINE-XLPZGREQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(OC1N2C=C(C(=O)NC2=O)CF)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@H](O[C@H]1N2C=C(C(=O)NC2=O)CF)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13FN2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60906296 | |

| Record name | 1-(2-Deoxypentofuranosyl)-5-(fluoromethyl)-4-hydroxypyrimidin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60906296 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101527-45-1 | |

| Record name | alpha-Monofluorothymidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0101527451 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(2-Deoxypentofuranosyl)-5-(fluoromethyl)-4-hydroxypyrimidin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60906296 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。